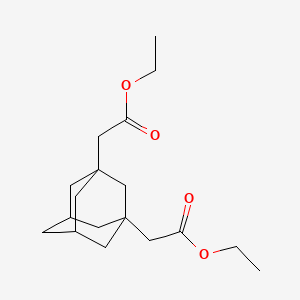![molecular formula C10H12N2O4 B1314329 dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate CAS No. 86477-07-8](/img/structure/B1314329.png)
dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is a nitrogen heterocyclic compound with multiple potential applications in various fields of research and industry. It has a molecular weight of 224.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a melting point of 73 °C and a predicted boiling point of 358.9±42.0 °C. The predicted density is 1.41±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of Anti-inflammatory Compounds
This compound serves as a precursor in the synthesis of various anti-inflammatory agents. The pyrrolopyrazole skeleton is a key pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and alleviate pain in conditions like arthritis .
Antitumor Activity
Researchers have identified derivatives of dimethyl dihydropyrrolopyrazole as potential antitumor agents. These compounds can inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Antimicrobial Applications
The structural motif of dimethyl dihydropyrrolopyrazole is found in molecules that exhibit antimicrobial properties. These compounds can be used to combat bacterial infections, and their effectiveness against multi-drug resistant strains is of particular interest in scientific research .
Antifungal Properties
Similar to its antimicrobial applications, this compound has been used to develop antifungal agents. These agents can treat fungal infections, which are a significant concern in immunocompromised patients .
Antiviral Research
Dimethyl dihydropyrrolopyrazole derivatives have shown promise in antiviral research. They can be designed to target specific viral enzymes or replication processes, offering a pathway to new treatments for viral infections .
Antioxidant Development
The compound’s framework is conducive to the development of antioxidants. These substances can protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Analgesic Effects
In addition to its anti-inflammatory properties, dimethyl dihydropyrrolopyrazole can be used to create analgesics. These pain-relieving compounds work by blocking pain signals in the nervous system or reducing inflammation .
Anticoagulant Potential
There is research exploring the use of this compound in the development of anticoagulants. These are critical in preventing blood clots, which can lead to strokes and other cardiovascular events .
Mécanisme D'action
Target of Action
Similar compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s known that similar compounds inhibit ripk1, which plays a crucial role in necroptosis, a form of programmed cell death .
Biochemical Pathways
Inhibition of ripk1 can affect the necroptosis pathway, leading to a decrease in inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Propriétés
IUPAC Name |
dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDXWDBZTYGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159499 |
Source


|
| Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86477-07-8 |
Source


|
| Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86477-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














